Cas no 1805640-30-5 (Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate)

Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate
-
- インチ: 1S/C13H14ClNO3/c1-3-18-13(16)6-9-4-5-12(17-2)10(7-14)11(9)8-15/h4-5H,3,6-7H2,1-2H3
- InChIKey: KXYLEYZCLXRNFE-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C=CC(CC(=O)OCC)=C1C#N)OC
計算された属性
- せいみつぶんしりょう: 267.0662210 g/mol
- どういたいしつりょう: 267.0662210 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 267.71
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.3
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013011852-1g |
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate |
1805640-30-5 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetateに関する追加情報
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate (CAS No. 1805640-30-5): A Comprehensive Overview
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate (CAS No. 1805640-30-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, holds promise in various applications, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic agents. The presence of multiple functional groups, including a cyano group, a chloromethyl group, and a methoxy group, makes it a versatile intermediate for further chemical modifications and derivatization.
The compound's molecular structure, featuring an ethyl ester moiety attached to a phenyl ring substituted with the aforementioned functional groups, contributes to its reactivity and potential utility in medicinal chemistry. The cyano group, for instance, can participate in nucleophilic addition reactions, while the chloromethyl group serves as a versatile handle for further functionalization through reactions such as nucleophilic substitution or addition-elimination processes. The methoxy group, on the other hand, can influence the electronic properties of the aromatic ring and may enhance solubility or metabolic stability in certain contexts.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. Specifically, the combination of electron-withdrawing and electron-donating groups on an aromatic ring has been shown to modulate biological activity significantly. Research has demonstrated that such compounds can exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. The Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate (CAS No. 1805640-30-5) is being investigated as a potential lead compound for further development in these areas.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. For instance, researchers have utilized it as an intermediate in the preparation of heterocyclic compounds, which are known for their diverse biological activities. The cyano group can be further transformed into other functionalities such as carboxylic acids or amides through reduction or hydrolysis reactions, respectively. Similarly, the chloromethyl group can be used to introduce various nucleophiles, leading to the formation of carbon-carbon bonds essential for constructing more intricate molecular architectures.
The methoxy group on the phenyl ring also plays a crucial role in modulating the overall properties of the molecule. It can influence both the electronic distribution and steric environment around the aromatic ring, which in turn affects interactions with biological targets. This level of tunability makes Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate (CAS No. 1805640-30-5) an attractive candidate for structure-based drug design approaches. By systematically modifying its functional groups or exploring different derivatives, scientists can optimize its pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic outcomes.
Recent studies have also highlighted the importance of computational methods in guiding the design and optimization of such compounds. Techniques such as molecular docking and virtual screening have been employed to identify potential binding interactions between this compound and biological targets. These computational approaches not only accelerate the discovery process but also provide valuable insights into the mechanisms of action of novel drug candidates. By integrating experimental data with computational predictions, researchers can develop more robust strategies for drug development.
The versatility of Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate (CAS No. 1805640-30-5) extends beyond its use as an intermediate in synthetic chemistry. It has also been explored as a starting material for exploring new synthetic pathways and methodologies. For example, researchers have investigated its reactivity under various conditions to develop novel catalytic systems or improve existing synthetic protocols. Such efforts contribute to advancing synthetic chemistry knowledge and may lead to more efficient and sustainable chemical processes.
In conclusion, Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate (CAS No. 1805640-30-5) represents a promising compound with diverse applications in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and exploring novel therapeutic agents. The ongoing research into its pharmacological potential and synthetic utility underscores its significance in advancing both medicinal chemistry and synthetic organic chemistry fields.
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